1-formylpiperidine-3-carboxylic Acid
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Overview
Description
1-Formylpiperidine-3-carboxylic Acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a formyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Formylpiperidine-3-carboxylic Acid typically involves the formylation of piperidine derivatives. One common method is the reaction of piperidine with formic acid or formic acid derivatives under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale formylation reactions using formic acid and piperidine in the presence of suitable catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Formylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: The major product is 1-piperidine-3,3-dicarboxylic acid.
Reduction: The major product is 1-hydroxymethylpiperidine-3-carboxylic acid.
Substitution: Various substituted piperidine derivatives are formed depending on the nucleophile used.
Scientific Research Applications
1-Formylpiperidine-3-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Formylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The piperidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Formylpiperidine-3-carboxylic Acid can be compared with other piperidine derivatives, such as:
N-Formylpiperidine: Similar in structure but lacks the carboxylic acid group.
Piperidine-3-carboxylic Acid: Lacks the formyl group but has similar chemical properties.
1-Hydroxymethylpiperidine-3-carboxylic Acid: A reduction product of this compound with different reactivity.
Properties
IUPAC Name |
1-formylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-5-8-3-1-2-6(4-8)7(10)11/h5-6H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEMYMSYORUIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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